Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Overview
Description
The compound “Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a hydroxy group, a phenyl ring, and an ethyl carboxylate group. The phenyl ring is further substituted with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazine ring, which is a heterocyclic ring containing alternating carbon and nitrogen atoms. The hydroxy, carboxylate, phenyl, and trifluoromethyl groups would all be attached to different carbon atoms on this ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the hydroxy and carboxylate groups could make the compound reactive towards bases and acids, respectively. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxy and carboxylate groups could increase its solubility in polar solvents. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate, a related compound, was synthesized using Dimroth rearrangement, which is pivotal in creating tricyclic compounds. This method demonstrates the compound's utility in complex organic syntheses (Ezema et al., 2015).
Regioselective Synthesis
The regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, closely related to the target compound, was achieved, highlighting the high regioselectivity of this procedure. This underscores the compound's importance in the precise and targeted synthesis of organic molecules (Ohsumi & Neunhoeffer, 1992).
Novel Synthesis Routes
Ethyl 5-amino-1,2,4-triazine-6-carboxylates underwent novel synthesis routes, including condensation with aryl isocyanates. This application demonstrates the compound's versatility in creating diverse chemical structures (Wamhoff & Tzanova, 2003).
Synthesis of Potential Anti-Tumor Agents
The compound was used as a precursor for synthesizing triazines and triazepines, which have potential as anti-tumor agents. This application showcases its role in medicinal chemistry and drug discovery (Badrey & Gomha, 2012).
Unusual Chemical Reactions
Research on ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea led to the discovery of an ANRORC rearrangement, illustrating the compound's role in studying unique chemical reaction mechanisms (Ledenyova et al., 2018).
Synthesis of Ethyl Triazine Carboxylate
A study on the synthesis and structural elucidation of ethyl triazine carboxylate highlighted its role in quality control and impurity identification in pharmaceuticals (Hou Zhongke, 2011).
Development of PET Tracers
The compound was utilized in the synthesis of carbon-11-labeled derivatives for potential use as PET tracers in imaging p38α mitogen-activated protein kinase. This application demonstrates its importance in developing diagnostic tools (Wang, Gao, & Zheng, 2014).
Safety And Hazards
Future Directions
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities exhibited by other triazine-containing compounds, this compound could have potential applications in various fields, including medicine and agriculture .
properties
IUPAC Name |
ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-2-22-12(21)9-11(20)17-10(19-18-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,2H2,1H3,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGOJTPZTDJCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363162 | |
Record name | AG-H-08496 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
CAS RN |
77195-47-2 | |
Record name | AG-H-08496 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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